benzyl N-(isoquinolin-4-yl)carbamate
Description
Benzyl N-(isoquinolin-4-yl)carbamate is a carbamate derivative featuring a benzyl group linked to an isoquinoline moiety via a carbamate bridge. Carbamates are widely employed in medicinal chemistry as enzyme inhibitors, prodrugs, or protective groups due to their stability and tunable reactivity .
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
benzyl N-isoquinolin-4-ylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-11-18-10-14-8-4-5-9-15(14)16/h1-11H,12H2,(H,19,20) |
InChI Key |
NPAZCCBZZQMCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
p-Nitrophenyl Chloroformate Activation
p-Nitrophenyl chloroformate (PNPCOCl, 7 ) serves as a highly reactive alkoxycarbonylating agent. In this two-step protocol, PNPCOCl first reacts with benzyl alcohol to form the mixed carbonate intermediate, which subsequently undergoes aminolysis with isoquinolin-4-amine. The electron-withdrawing p-nitrophenyl group enhances the electrophilicity of the carbonate, enabling reactions under mild conditions (0–25°C).
DMAP (4-dimethylaminopyridine) catalyzes the second step by activating the carbonate toward nucleophilic attack. Yields for this method range from 80–85%, with the p-nitrophenolate byproduct removed via alkaline washes. This approach is particularly advantageous for sterically hindered amines, as the activated intermediate mitigates steric effects.
Benzotriazole-Based Carbonate (BTBC) Methodology
Benzotriazole-1-carboxylate derivatives (e.g., 8 , BTBC) offer improved stability compared to PNPCOCl. BTBC is synthesized from 6-trifluoromethyl-1-hydroxybenzotriazole and trichloromethyl chloroformate, providing a shelf-stable reagent. Reaction with benzyl alcohol generates the activated carbonate, which reacts with isoquinolin-4-amine in acetonitrile at ambient temperature. This method achieves yields up to 90%, with the benzotriazole leaving group facilitating easy purification by filtration.
Three-Component Coupling with Carbon Dioxide
Modern methodologies employ carbon dioxide as a carbonyl source in tandem with benzyl halides and isoquinolin-4-amine. Cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF mediate this one-pot reaction, where CO₂ inserts into the amine–alkyl halide bond. The mechanism proceeds via initial formation of a carbamate anion, which undergoes N-alkylation with benzyl bromide. Optimal conditions (60°C, 24 hours) provide yields of 75–80%, with TBAI enhancing reaction efficiency by stabilizing intermediates.
Resolution Techniques for Enantiomeric Enrichment
While this compound lacks chiral centers, related carbamate syntheses employ resolution techniques when enantiomeric purity is critical. For example, diastereomeric salt formation with dibenzoyl-L-tartaric acid effectively separates racemic mixtures, as demonstrated in the synthesis of tofacitinib intermediates. Although unnecessary for this compound, such methods could be adapted if stereochemical impurities arise during synthesis.
Stability and Salt Formation
Carbamate stability remains a critical consideration. The acetate salt form of analogous compounds exhibits enhanced storage stability compared to free bases, as demonstrated by (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate, which maintains >99% purity after six months at 25°C. For this compound, recrystallization from acetic acid/ethyl acetate mixtures could similarly improve stability, though experimental validation is required.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(isoquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Benzyl N-(isoquinolin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(isoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Aromatic vs. Aliphatic Carbamates
Protecting Group Strategies
- Benzyl Carbamates: Benzyl groups are frequently used as amine-protecting groups due to their stability under acidic conditions and ease of removal via hydrogenolysis (). For example, intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate are synthesized via nucleophilic substitution or condensation reactions .
- tert-Butyl Carbamates : tert-Butyl carbamates (Boc) are preferred for their orthogonal deprotection under mild acidic conditions, as demonstrated in the synthesis of bicyclic amines in .
Yield and Purity Considerations
- Sulfonamide-Carbamate Hybrids: Compounds like N-Carbamimidoyl-4-(2,2-cyanovinylamino)benzenesulfonamide () are synthesized with 85% yields via reflux in methanol, highlighting the efficiency of carbamate formation under polar protic conditions .
Physicochemical Properties
Melting Points and Solubility
Spectroscopic Signatures
Q & A
Q. What are the optimal synthetic routes for benzyl N-(isoquinolin-4-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling isoquinolin-4-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. Reaction optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of Cbz-Cl to amine), solvent selection (e.g., dichloromethane or THF), and temperature (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity . For analogs, in situ oxidation methods using RuCl/NaIO have been employed to functionalize precursors .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm carbamate formation (e.g., carbonyl signal at δ ~155–160 ppm) and aromatic proton integration .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]) .
- HPLC : Reverse-phase chromatography to assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies for related carbamates indicate sensitivity to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) and desiccated environments minimizes degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life trends .
Advanced Research Questions
Q. What mechanistic insights exist regarding the reactivity of the carbamate group in this compound during nucleophilic substitution reactions?
The carbamate group undergoes nucleophilic attack at the carbonyl carbon, with the leaving group (benzyloxy) stabilized by resonance. Density functional theory (DFT) studies on analogs suggest transition-state stabilization via hydrogen bonding with polar aprotic solvents (e.g., DMF) . Kinetic studies using stopped-flow spectroscopy can quantify reaction rates under varying pH and temperature conditions .
Q. How does the isoquinolin-4-yl moiety influence the compound’s electronic properties and binding affinity in biological targets?
The isoquinoline ring provides π-π stacking interactions and hydrogen-bonding sites (N-atom at position 4). Computational docking (e.g., AutoDock Vina) with proteins like HIF-1α reveals binding poses comparable to benzyl carbamates with brominated heterocycles, where the carbamate linker enhances solubility without compromising affinity .
Q. Are there observed contradictions in the biological activity data of this compound across different in vitro and in vivo models?
Discrepancies often arise from metabolic stability differences. For example, in vitro assays may show potent inhibition of cancer cell invasion (IC < 1 µM), while in vivo models require higher doses due to rapid hepatic clearance. Pharmacokinetic profiling (e.g., plasma half-life, C) and metabolite identification (LC-MS/MS) are critical for resolving these contradictions .
Q. What computational approaches are validated for predicting the supramolecular assembly of this compound in crystal structures?
X-ray crystallography using SHELXL for refinement and ORTEP-3 for graphical representation is standard. For predictive modeling, Mercury (CCDC) analyzes packing motifs (e.g., hydrogen-bonding networks), while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
